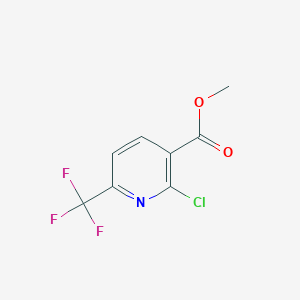

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKILFDGSZHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673207 | |

| Record name | Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073129-57-3 | |

| Record name | Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

CAS Number: 1073129-57-3

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a key heterocyclic intermediate that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique trifluoromethylated pyridine scaffold makes it a valuable precursor for the synthesis of a wide array of complex molecules with diverse biological activities. The presence of the trifluoromethyl group, a well-known bioisostere, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1073129-57-3 | [1] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [2] |

| Appearance | White powder or colorless oil | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and logical synthetic route to this compound is the esterification of its corresponding carboxylic acid, 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-45-2). This acid-catalyzed reaction is a fundamental transformation in organic chemistry.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

2-Chloro-6-(trifluoromethyl)nicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-Chloro-6-(trifluoromethyl)nicotinic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. The addition should be done slowly and with caution as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary to yield the final product.

Causality Behind Experimental Choices:

-

Excess Methanol: Using a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent, and it drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.

-

Neutralization with Sodium Bicarbonate: This step is crucial to quench the reaction by neutralizing the sulfuric acid catalyst. Failure to do so could lead to the hydrolysis of the newly formed ester back to the carboxylic acid during the work-up.

-

Washing with Brine: The brine wash helps to remove the bulk of the water from the organic phase before the final drying step, making the drying process more efficient.

Caption: Synthetic workflow for the esterification of 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry and agrochemical design. This compound serves as a versatile starting material for introducing this valuable pharmacophore into larger, more complex molecules.

A notable application of this intermediate is in the synthesis of novel P2X3 receptor inhibitors. The P2X3 receptor, an ATP-gated ion channel, is implicated in various neurogenic disorders, including chronic pain and cough. A patent discloses the use of this compound in the preparation of pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines, a class of potent P2X3 inhibitors[3].

The synthetic strategy involves the reaction of this compound with a substituted pyrazol-5-amine in the presence of polyphosphoric acid at elevated temperatures. This reaction constructs the core pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine structure, which is then further elaborated to yield the final drug candidates.

Caption: Synthetic application in the development of P2X3 inhibitors.

Furthermore, the general class of trifluoromethylnicotinic acids and their derivatives are crucial intermediates in the synthesis of various agrochemicals, including herbicides and insecticides[4]. The specific substitution pattern of this compound makes it a promising candidate for the development of new active ingredients in crop protection.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals would include a singlet for the methyl ester protons and distinct signals for the aromatic protons on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Characteristic signals would be observed for the carbonyl carbon of the ester, the carbons of the pyridine ring (with splitting due to the trifluoromethyl group), and the methyl carbon of the ester.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the C=O stretching of the ester group, C-Cl stretching, and C-F stretching of the trifluoromethyl group.

-

MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. The fragmentation pattern can also provide further structural information.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, particularly the trifluoromethyl group on the pyridine ring, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists and professionals in the chemical sciences.

References

- 1. This compound, CasNo.1073129-57-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. This compound | 1073129-57-3 [sigmaaldrich.com]

- 3. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]

- 4. 2-Chloro-6-(trifluoromethyl)nicotinic Acid [myskinrecipes.com]

"structure elucidation of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate"

An In-depth Technical Guide for the Structure Elucidation of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and agrochemical development, halogenated and trifluoromethyl-substituted heterocyclic compounds are indispensable structural motifs. The unique electronic properties conferred by these groups can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound is one such high-value building block, combining a reactive chloro-substituent, a stabilizing trifluoromethyl group, and a versatile methyl ester on a pyridine core.[3][4]

However, its synthetic utility is predicated on an unambiguous and rigorously confirmed chemical structure. Isomeric impurities or mischaracterization can derail entire research programs. This guide moves beyond a simple recitation of analytical techniques. It presents a holistic and self-validating workflow, grounded in the principles of causality and cross-verification. We will detail not just the what but the why behind each experimental choice, providing a robust framework for researchers to achieve unequivocal structural confirmation.

Chapter 1: Foundational Analysis: Confirming Mass and Elemental Composition

Before delving into the intricacies of atomic connectivity, we must first confirm the most fundamental properties: the molecular weight and the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expert Rationale: Why HRMS is the Critical First Step

Starting with HRMS provides immediate, high-confidence validation of the target molecule's existence in a sample. We select Electrospray Ionization (ESI) in positive ion mode as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion, [M+H]⁺. The high resolution of an Orbitrap or FT-ICR mass analyzer allows for mass measurement with sub-ppm accuracy, which is essential for distinguishing the target formula from other potential isobaric (same nominal mass) combinations of atoms.

A crucial self-validating feature for this specific molecule is the presence of chlorine. The natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) creates a characteristic M and M+2 isotopic pattern with a ~3:1 intensity ratio. Observing this pattern is a non-negotiable confirmation point.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-source High-Resolution Mass Spectrometer.

-

Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion and the corresponding [M+H+2]⁺ ion. Compare the measured exact mass to the theoretical mass to calculate the mass error in ppm.

Data Presentation: Expected HRMS Results

| Ion Species | Theoretical Exact Mass (m/z) | Observed Pattern |

| [C₈H₅³⁵ClF₃NO₂ + H]⁺ | 239.9988 | ~75% relative abundance |

| [C₈H₅³⁷ClF₃NO₂ + H]⁺ | 241.9958 | ~25% relative abundance |

The observation of both ions at the correct m/z and in the expected ~3:1 ratio provides powerful evidence for the molecular formula C₈H₅ClF₃NO₂.

Chapter 2: Functional Group Identification via Vibrational Spectroscopy

With the elemental formula confirmed, Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and economical method to verify the presence of key functional groups.

Expert Rationale: Orthogonal Data for Structural Confirmation

FTIR spectroscopy provides information that is orthogonal to mass spectrometry. While MS gives the total formula, FTIR confirms the presence of specific covalent bonds by measuring their vibrational frequencies. For this molecule, we expect to see clear signatures for the ester carbonyl (C=O), the aromatic ring system, and the strong, characteristic absorptions from the C-F bonds of the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735 cm⁻¹ | C=O Stretch | Methyl Ester |

| ~1550-1600 cm⁻¹ | C=C / C=N Stretches | Pyridine Ring |

| ~1250-1350 cm⁻¹ | C-O Stretch | Ester Linkage |

| ~1100-1200 cm⁻¹ | C-F Stretches (multiple strong bands) | Trifluoromethyl (CF₃) |

| ~750-850 cm⁻¹ | C-Cl Stretch | Aryl Chloride |

The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure's functional makeup.[5][6][7]

Chapter 3: Definitive Structure Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-dimensional approach is required for an unambiguous assignment.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for a comprehensive NMR analysis, starting with simple 1D spectra and progressing to 2D correlation experiments that link the entire structure together.

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Inventory and Connectivity

The ¹H NMR spectrum provides the initial map of the proton environments.

-

Expected Signals: We anticipate three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methyl ester protons.

-

Aromatic Protons (H4, H5): Due to the electron-withdrawing effects of the ring nitrogen, chloro, and trifluoromethyl groups, these protons will be shifted significantly downfield. They will appear as two distinct doublets, coupled to each other (ortho-coupling) with a characteristic coupling constant of J ≈ 8.0 Hz.

-

Methyl Protons (-OCH₃): This will be a sharp singlet integrating to three protons, typically found around 3.9-4.0 ppm.

¹³C{¹H} and ¹⁹F NMR Spectroscopy: The Heteronuclear Census

-

¹³C{¹H} NMR: This spectrum reveals all unique carbon environments. We expect 8 distinct signals. The ester carbonyl (C=O) will be the most downfield signal. A key validation point is the carbon attached to the CF₃ group (C6), which will appear as a quartet due to ¹JCF coupling. The remaining carbons of the pyridine ring and the methyl carbon will have distinct chemical shifts.

-

¹⁹F NMR: A simple proton-decoupled ¹⁹F NMR spectrum should show a single, sharp singlet, confirming that all three fluorine atoms are chemically equivalent, as expected for a freely rotating CF₃ group attached to the aromatic ring.

Data Presentation: Predicted 1D NMR Chemical Shifts

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Coupling |

| ¹H | H4 | ~8.3 - 8.5 | Doublet (d) | 1H, J ≈ 8.0 Hz |

| ¹H | H5 | ~7.8 - 8.0 | Doublet (d) | 1H, J ≈ 8.0 Hz |

| ¹H | -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |

| ¹³C | C=O | ~163 - 165 | Singlet | Quaternary |

| ¹³C | C2 | ~150 - 152 | Singlet | Quaternary (C-Cl) |

| ¹³C | C6 | ~148 - 150 | Quartet (q) | Quaternary (C-CF₃), ¹JCF ≈ 35 Hz |

| ¹³C | C4 | ~140 - 142 | Singlet | CH |

| ¹³C | C5 | ~125 - 127 | Singlet | CH |

| ¹³C | C3 | ~122 - 124 | Singlet | Quaternary |

| ¹³C | -OCH₃ | ~53 - 54 | Singlet | CH₃ |

Note: Predicted shifts are based on data for similar structures like methyl 2-chloronicotinate and substituted trifluoromethyl pyridines.[8][9][10]

2D NMR: Unambiguous Assignment through Correlation

While 1D NMR provides a list of parts, 2D NMR builds the final, validated structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in connecting the proton and carbon data. It will show cross-peaks between directly bonded C-H pairs. We expect three cross-peaks: one connecting the H4 signal to the C4 signal, one connecting H5 to C5, and one connecting the methyl protons to the methyl carbon. This definitively assigns the protonated carbons.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for completing the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away (ⁿJCH, where n=2,3). This allows us to map the connectivity across quaternary (non-protonated) carbons.[11][12]

Key HMBC Correlations for Structural Lock-In

The following diagram highlights the critical HMBC correlations that unambiguously confirm the substituent positions.

Caption: Key HMBC correlations confirming the molecular backbone.

-

Methyl Protons to Carbonyl: A strong correlation from the methyl protons (~4.0 ppm) to the ester carbonyl carbon (~164 ppm) confirms the methyl ester functionality.

-

H4 to C-Substituted Carbons: The proton at C4 will show correlations to the quaternary carbons C3 and C6. This is critical as it places H4 between these two positions.

-

H5 to C-Substituted Carbons: The proton at C5 will also show correlations to the quaternary carbons C3 and C6, locking in the relative positions of the entire ring system.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

-

HRMS confirms the elemental formula and the presence of chlorine.

-

FTIR validates the existence of the required functional groups (ester, aromatic, CF₃, C-Cl).

-

1D NMR provides an inventory of all proton and carbon environments, with key features like the CF₃-coupled quartet in the ¹³C spectrum.

-

2D NMR serves as the final arbiter, weaving the individual pieces together through observed correlations (HSQC and HMBC) into an unambiguous, self-consistent structure.

This multi-technique approach ensures the highest degree of scientific integrity, providing researchers and drug development professionals with the unequivocal structural confirmation necessary for confident downstream applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS:1073129-57-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cet-science.com [cet-science.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of both a chlorine atom and a trifluoromethyl group onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.[1] This document offers a comprehensive examination of its nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. Furthermore, a detailed, field-proven synthetic protocol is presented, elucidating the experimental rationale behind the procedural steps. This guide is intended to serve as a vital resource for researchers, enabling a deeper understanding of this compound's structural characteristics and facilitating its application in drug development pipelines.

Introduction: The Significance of Fluorinated Nicotinates in Medicinal Chemistry

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals, and its functionalization offers a versatile platform for modulating pharmacological activity. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] When combined with a chlorine substituent, as in this compound, the resulting electronic and steric properties create a unique chemical entity with significant potential in the synthesis of novel bioactive molecules.

A thorough understanding of the spectroscopic signature of this compound is paramount for its effective utilization. Spectroscopic data provides unambiguous confirmation of its chemical structure, ensures purity, and can offer insights into its conformational behavior. This guide provides a detailed spectroscopic characterization to aid researchers in their synthetic and medicinal chemistry endeavors.

Molecular Structure and Key Physicochemical Properties

This compound is a substituted pyridine derivative with the following key characteristics:

| Property | Value | Source |

| IUPAC Name | methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | [3] |

| CAS Number | 1073129-57-3 | [3] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [3] |

| Molecular Weight | 239.58 g/mol | [3] |

digraph "Methyl_2_Chloro_6_trifluoromethyl_nicotinate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=2]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; Cl7 [label="Cl", pos="-2.6,-0!"]; C8 [label="C", pos="-2.4,-3.1!"]; O9 [label="O", pos="-2.1,-4.2!"]; O10 [label="O", pos="-3.8,-2.8!"]; C11 [label="C", pos="-4.1,-4.2!"]; H12 [label="H", pos="-3.5,-4.9!"]; H13 [label="H", pos="-5.1,-4.2!"]; H14 [label="H", pos="-4.4,-4.9!"]; H15 [label="H", pos="0,-3.8!"]; H16 [label="H", pos="2.1,-2.7!"]; C17 [label="C", pos="2.6,0!"]; F18 [label="F", pos="3.8,-0.7!"]; F19 [label="F", pos="2.9,1.2!"]; F20 [label="F", pos="3.5,0.3!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- Cl7 [label=""]; C3 -- C8 [label=""]; C8 -- O9 [label=""]; C8 -- O10 [label=""]; O10 -- C11 [label=""]; C11 -- H12 [label=""]; C11 -- H13 [label=""]; C11 -- H14 [label=""]; C4 -- H15 [label=""]; C5 -- H16 [label=""]; C6 -- C17 [label=""]; C17 -- F18 [label=""]; C17 -- F19 [label=""]; C17 -- F20 [label=""];

// Aromatic ring indication node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="-0.1,-1.4!"]; p2 [pos="-0.8,-1.8!"]; p3 [pos="-0.8,-0.7!"]; p4 [pos="0.8,-0.7!"]; p5 [pos="0.8,-1.8!"]; p6 [pos="0.1,-2.1!"]; }

Caption: Molecular Structure of this compound.

Synthesis Protocol: A Reliable Pathway

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid, 2-Chloro-6-(trifluoromethyl)nicotinic acid. A standard and reliable method is the Fischer esterification, which is widely used for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature. The use of excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. The ester product is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not publicly available, the presented data is representative and based on the analysis of closely related structures and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

The chemical shifts are predicted based on the electronic environment of the protons. The electron-withdrawing nature of the adjacent ester and chloro/trifluoromethyl groups will deshield the aromatic protons, shifting them downfield.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~150 | C-Cl |

| ~148 (q) | C-CF₃ |

| ~139 | C-H (aromatic) |

| ~124 | C-H (aromatic) |

| ~121 (q) | -CF₃ |

| ~120 | C-COOCH₃ |

| ~53 | -OCH₃ |

The quartet (q) splitting pattern for the carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself is due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is highly sensitive and provides a clean singlet for the trifluoromethyl group in the absence of other fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -68 | s | -CF₃ |

The chemical shift of the -CF₃ group is influenced by its electronic environment on the pyridine ring.[5] The value provided is a typical chemical shift for a trifluoromethyl group attached to a pyridine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 239/241 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 208/210 | [M - OCH₃]⁺ |

| 180/182 | [M - COOCH₃]⁺ |

| 170 | [M - CF₃]⁺ |

The presence of the isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum. The fragmentation pattern is expected to involve the loss of the ester group and the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1100-1300 | Strong | C-F stretch (trifluoromethyl group) |

| ~1100-1250 | Strong | C-O stretch (ester) |

| ~700-800 | Strong | C-Cl stretch |

The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the ester. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption maxima are expected in the UV region due to π → π* transitions within the substituted pyridine ring.

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~220-230 | High | π → π |

| ~270-280 | Moderate | π → π |

The exact absorption maxima and molar absorptivities can be influenced by the solvent polarity. The presence of the ester and the halogen substituents on the aromatic ring will cause a bathochromic (red) shift compared to unsubstituted pyridine.[6]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its utility stems from the ability to further functionalize the pyridine ring through various chemical transformations, such as nucleophilic aromatic substitution of the chlorine atom or modification of the ester group. These transformations allow for the generation of diverse libraries of compounds for screening in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties and a reliable synthetic protocol for this compound. The detailed analysis of its NMR, MS, IR, and UV-Vis data serves as a foundational reference for its identification, characterization, and quality control. The provided synthetic methodology offers a practical approach for its preparation in a laboratory setting. As a versatile building block, a thorough understanding of the information presented herein is crucial for unlocking the full potential of this compound in the advancement of medicinal chemistry and drug discovery.

References

- 1. Methyl 6-Chloro-2-(trifluoromethyl)nicotinate - Amerigo Scientific [amerigoscientific.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. UV-Vis Spectrum of 1-Methylnicotinamide | SIELC Technologies [sielc.com]

- 6. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate | Pharmalego [pharmalego.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate, a halogenated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl moiety, and a methyl ester on the pyridine core, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to serve as a vital resource for researchers engaged in its use.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular identity. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate, 2-chloro-6-trifluoromethylnicotinic acid methyl ester | [2][3] |

| CAS Number | 1073129-57-3 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [2][3] |

| Molecular Weight | 239.58 g/mol | [2] |

The molecular structure, depicted below, reveals the spatial arrangement of the constituent atoms and functional groups, which dictates the compound's reactivity and physical properties.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and reaction setup. While comprehensive experimental data for this compound is not widely published, the available information is summarized below.

| Property | Value | Source & Remarks |

| Physical Form | White powder/solid | [4] Based on supplier information. Some sources suggest it may also be a liquid, indicating potential polymorphism or impurities affecting the physical state. |

| Melting Point | Data not available | A definitive experimental value is not reported in publicly accessible literature. |

| Boiling Point | Data not available | A definitive experimental value is not reported in publicly accessible literature. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its structure. |

| Storage Temperature | 2-8°C | Recommended for maintaining chemical stability.[4] |

The lack of definitive data on melting and boiling points suggests that these properties may not have been extensively characterized or published. Researchers should consider experimental determination of these values for their specific batches of the compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy

While a publicly available, fully interpreted spectrum is not available, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | Aromatic H (position 4) |

| ~7.8-8.0 | d | 1H | Aromatic H (position 5) |

| ~3.9-4.1 | s | 3H | -OCH₃ (methyl ester) |

The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons are expected to appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The expected chemical shift ranges are:

| Chemical Shift (δ, ppm) | Assignment |

| ~164-168 | C=O (ester carbonyl) |

| ~155-160 | C-Cl (aromatic) |

| ~145-150 | C-CF₃ (aromatic) |

| ~138-142 | Aromatic CH |

| ~120-125 (q) | -CF₃ |

| ~120-124 | Aromatic CH |

| ~118-122 | C-COOCH₃ (aromatic) |

| ~52-54 | -OCH₃ (methyl ester) |

The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretch (ester) |

| ~1550-1600 | C=C and C=N stretches (aromatic ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~1100-1200 | C-F stretches (trifluoromethyl group) |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 239, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the TMS signal (0.00 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Caption: A typical analytical workflow for the characterization of this compound.

Safety and Handling

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, a precautionary approach to handling is imperative. The hazard information presented here is inferred from the SDS of a closely related isomer, Methyl 2-chloro-5-(trifluoromethyl)nicotinate.[1]

Potential Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or goggles.

-

Wear a lab coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Caption: Logical diagram for inferring hazards for the target compound from a structural analog.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic chemistry. This guide has consolidated the available information on its physical and chemical properties. While there are notable gaps in the experimental data, particularly concerning its physicochemical properties, the information provided herein, including predicted spectroscopic data and inferred safety precautions, offers a solid foundation for researchers. It is strongly recommended that users of this compound perform their own analytical characterization and handle it with the caution appropriate for a novel chemical entity.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Foreword: The Strategic Importance of a Fluorinated Nicotinate Building Block

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of its substituents—a chloro group for nucleophilic substitution, a trifluoromethyl group for modulating electronic properties and metabolic stability, and a methyl ester for amide coupling or further derivatization—makes it a versatile scaffold for the synthesis of complex active ingredients.[1][2] This guide provides a detailed examination of the key intermediates and synthetic transformations required for its preparation, focusing on a logical and industrially relevant manufacturing pathway. The narrative emphasizes the chemical principles that govern each step, offering field-proven insights for researchers and process chemists.

Primary Synthetic Strategy: A Three-Stage Approach

The most logical and scalable synthesis of this compound can be dissected into three core stages:

-

Formation of the Core Scaffold: Synthesis of the key intermediate, 2-Chloro-6-(trifluoromethyl)pyridine.

-

C-3 Carboxylation via Directed ortho-Metalation: Introduction of the carboxylic acid moiety to yield 2-Chloro-6-(trifluoromethyl)nicotinic acid.

-

Final Esterification: Conversion of the nicotinic acid to its corresponding methyl ester.

This guide will elaborate on each stage, providing both the mechanistic rationale and detailed experimental protocols.

Part 1: Synthesis of the Core Scaffold: 2-Chloro-6-(trifluoromethyl)pyridine

The journey begins with the synthesis of the foundational pyridine ring, correctly substituted with the chloro and trifluoromethyl groups. The most common industrial route starts from 2-chloro-6-methylpyridine, which undergoes a two-step transformation of the methyl group.

Mechanistic Rationale

The conversion of a methyl group to a trifluoromethyl group is a hallmark of modern fluorine chemistry. Direct fluorination is highly aggressive and non-selective. Therefore, a robust industrial method involves an initial, exhaustive free-radical chlorination of the methyl group to a trichloromethyl group (-CCl₃). This is followed by a halogen exchange (Halex) reaction, where the chlorine atoms are swapped for fluorine atoms using a fluorinating agent like hydrogen fluoride (HF).[3]

The initial chlorination is typically initiated by UV light or a radical initiator (e.g., benzoyl peroxide) and proceeds via a standard free-radical chain reaction mechanism. The subsequent fluorination is driven by the formation of stronger C-F bonds and is often catalyzed.[4]

Visualizing the Workflow: From Picoline to Pyridine Scaffold

Caption: Workflow for the synthesis of the core 2-Chloro-6-(trifluoromethyl)pyridine intermediate.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine[3]

Step 1.1: Radical Chlorination

-

Reactor Setup: Charge a 1000 L glass-lined reactor suitable for photochemical reactions with 2-chloro-6-methylpyridine (200 kg), carbon tetrachloride (1000 kg), phosphorus trichloride (6 kg), and benzoyl peroxide (5 kg).

-

Inerting: Purge the reactor with dry nitrogen.

-

Reaction Initiation: While stirring, heat the mixture to 80°C. Once the temperature is stable, turn on the UV light source(s).

-

Chlorine Gas Feed: Introduce chlorine gas (Cl₂) at a controlled flow rate of approximately 45 kg/h . Maintain a slight negative pressure (-0.01 MPa) to ensure containment. The reaction is exothermic; maintain the temperature at reflux through jacket cooling.

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the content of the desired 2-chloro-6-(trichloromethyl)pyridine exceeds 90% and the dichlorinated intermediate is below 5%.

-

Work-up: Cool the reactor and purge with nitrogen to remove any residual chlorine gas. The resulting solution of 2-chloro-6-(trichloromethyl)pyridine in CCl₄ is typically used directly in the next step without purification.

Step 1.2: Halogen Exchange (Fluorination)

-

Reactor Setup: Transfer the solution from the previous step to a high-pressure reactor (e.g., Hastelloy) suitable for handling hydrogen fluoride.

-

Fluorination: Cool the reactor and carefully introduce anhydrous hydrogen fluoride (HF). The molar ratio of HF to the trichloromethyl intermediate should be in significant excess.

-

Reaction Conditions: Seal the reactor and heat to approximately 150-160°C. The pressure will rise to around 8.5 MPa. Maintain these conditions for 12-16 hours.

-

Quenching and Isolation: Cool the reactor and slowly vent the pressure. The crude product is then carefully transferred into a separate vessel for steam distillation with a sodium carbonate solution to neutralize residual acid.

-

Purification: The organic layer from the steam distillation is separated. The crude 2-Chloro-6-(trifluoromethyl)pyridine is then purified by vacuum distillation to yield the final intermediate.

| Parameter | Step 1.1: Chlorination | Step 1.2: Fluorination |

| Key Reagents | Cl₂, Benzoyl Peroxide, CCl₄ | Anhydrous HF |

| Temperature | 80°C (Reflux) | 150-160°C |

| Pressure | ~Atmospheric | ~8.5 MPa |

| Typical Yield | >90% (in solution) | >85% (after purification) |

Part 2: C-3 Carboxylation via Directed ortho-Metalation (DoM)

This is the most critical and chemically nuanced step in the sequence: the regioselective introduction of a carboxylic acid group at the C-3 position. This is achieved through a Directed ortho-Metalation (DoM) reaction, a powerful tool in modern organic synthesis for functionalizing aromatic rings with high precision.[5]

Mechanistic Rationale: Overcoming Pyridine's Reactivity

Pyridine is a π-deficient heterocycle, making it susceptible to nucleophilic attack. Strong organometallic bases like n-butyllithium can add to the C-2 position rather than deprotonating the ring.[6] To achieve selective deprotonation (metalation), one must use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-78°C).

The regioselectivity of the deprotonation is controlled by the existing substituents, which act as "directing metalation groups" (DMGs).[7] In 2-chloro-6-(trifluoromethyl)pyridine, the chloro and trifluoromethyl groups are electron-withdrawing, increasing the kinetic acidity of the adjacent protons. The chloro group is a known, albeit moderate, DMG. The lithiation is directed to the C-3 position, which is ortho to the directing chloro group.[8] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), which upon acidic work-up yields the desired carboxylic acid.

Visualizing the Transformation: C-H to C-COOH

Caption: The two-stage process of Directed ortho-Metalation followed by carboxylation.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

Note: This protocol is based on established principles of DoM on substituted pyridines. Extreme care must be taken to ensure anhydrous conditions and a controlled low temperature.

-

LDA Preparation: In a flame-dried, multi-neck flask under a positive pressure of argon, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C.

-

Reactor Setup: In a separate, larger, flame-dried reactor equipped with a mechanical stirrer, thermometer, and argon inlet, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF.

-

Metalation: Cool the pyridine solution to -78°C using a dry ice/acetone bath. Slowly add the freshly prepared LDA solution via cannula, ensuring the internal temperature does not rise above -70°C. Stir the resulting dark solution at -78°C for 1-2 hours.

-

Carboxylation: Quench the reaction by adding a large excess of freshly crushed, high-purity dry ice (solid CO₂) in one portion. The reaction mixture will warm as the CO₂ sublimes. Allow the mixture to slowly warm to room temperature overnight.

-

Work-up and Isolation: Quench the reaction mixture by carefully adding water. Acidify the aqueous layer to pH 2-3 with concentrated HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude solid, 2-Chloro-6-(trifluoromethyl)nicotinic acid[9][10][11], can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.

Part 3: Final Esterification

The final step is a classic Fischer-Speier esterification, converting the nicotinic acid intermediate into the target methyl ester.[12]

Mechanistic Rationale

The reaction is an acid-catalyzed nucleophilic acyl substitution. A protic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the final oxonium ion yields the ester and regenerates the acid catalyst.[12] Using a large excess of methanol as the solvent drives the equilibrium towards the product side.

Experimental Protocol: Synthesis of this compound[14][15]

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq.).

-

Reagent Addition: Add a large excess of anhydrous methanol to act as both the reagent and the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) or HPLC until consumption of the starting material is complete.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound.

| Parameter | Value |

| Reaction Type | Fischer-Speier Esterification |

| Key Reagents | Methanol, Sulfuric Acid (catalyst) |

| Temperature | Reflux (~65°C) |

| Typical Yield | >90% |

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of robust and well-understood chemical transformations. The key challenges lie in the initial, high-energy fluorination of the pyridine scaffold and the precise, low-temperature conditions required for the directed ortho-metalation step. By carefully controlling the reaction parameters at each stage—from the radical chlorination of the starting picoline derivative to the final acid-catalyzed esterification—this valuable and versatile building block can be produced in a logical and efficient manner, ready for its application in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. 2-Chloro-6-(trifluoromethyl)nicotinic Acid [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. baranlab.org [baranlab.org]

- 9. chembk.com [chembk.com]

- 10. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-氯-6-(三氟甲基)吡啶-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Fischer Esterification [organic-chemistry.org]

"Methyl 2-Chloro-6-(trifluoromethyl)nicotinate molecular weight"

An In-Depth Technical Guide to Methyl 2-Chloro-6-(trifluoromethyl)nicotinate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document explores the molecule's fundamental properties, synthesis, applications, and analytical protocols, grounding all claims in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in pharmaceutical development. Its structure incorporates three critical pharmacophores: a chloro group, a trifluoromethyl (CF₃) group, and a methyl ester. This unique combination of functional groups dictates its reactivity and utility as a versatile intermediate.

The trifluoromethyl group is particularly significant in drug design. It is a powerful electron-withdrawing group that can drastically alter the physicochemical properties of a parent molecule.[1] Its inclusion often enhances metabolic stability by blocking sites of oxidation, increases lipophilicity (which can improve membrane permeability), and can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[1]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | N/A |

| CAS Number | 1073129-57-3 | [2][3][4] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [2][3][4] |

| Molecular Weight | 239.58 g/mol | [2][5] |

| Appearance | White powder | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store at 2-8°C | [4] |

Synthesis Strategies and Mechanistic Considerations

A common approach involves the strategic introduction of the trifluoromethyl group onto a pre-existing halogenated nicotinic acid framework. The synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights a key transformation: the trifluoromethylation of an aryl iodide using a copper(I) iodide (CuI) catalyst with methyl chlorodifluoroacetate (MCDFA) as the CF₃ source.[6] This type of cross-coupling reaction is a cornerstone of modern fluorine chemistry.

Plausible Synthetic Workflow:

The following workflow illustrates a potential route, starting from a commercially available dichloronicotinic acid. The causality for each step is explained to provide insight into the experimental design.

Caption: Plausible synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in its capacity for further chemical modification at three distinct points:

-

The Chloro Group (C2): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, including amines, alcohols, and carbon-based substituents, to build molecular complexity.

-

The Methyl Ester (C3): The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many drugs. Alternatively, it can be reduced to a primary alcohol.

-

The Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the electron-withdrawing nature of the existing substituents makes this challenging.

The analogous intermediate, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been identified as a key component in the synthesis of novel anti-infective agents, underscoring the importance of this structural motif in developing new therapeutics.[6]

Caption: Role as a versatile intermediate in drug discovery workflows.

Analytical and Quality Control Protocol

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A self-validating protocol for quality control would typically involve a combination of chromatographic and spectroscopic techniques.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for assessing the purity of a production batch.

1. Objective: To quantify the purity of this compound and identify any process-related impurities.

2. Materials and Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade, with 0.1% Formic Acid (v/v)

-

Reference standard (if available)

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 15 min | A broad gradient ensures elution of the main compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30°C | Controlled temperature ensures run-to-run reproducibility. |

| Detection | UV at 254 nm | Aromatic systems typically show strong absorbance at this wavelength. |

| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |

4. Sample Preparation:

-

Accurately weigh ~1 mg of the sample.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved.

5. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the gradient method and collect the data for 20 minutes.

-

Analyze the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness through Self-Validation: The protocol's reliability is ensured by system suitability tests. Before running the sample, a standard injection is performed to verify that theoretical plates, peak tailing, and reproducibility are within established limits, confirming the system is performing correctly.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability.[4]

-

Toxicity: Specific toxicity data is not available; however, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. This compound - CAS:1073129-57-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. appretech.com [appretech.com]

- 4. This compound, CasNo.1073129-57-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Methyl 2-Chloro-6-(trifluoromethyl)nicotinate in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the applications of Methyl 2-Chloro-6-(trifluoromethyl)nicotinate as a key building block in the synthesis of modern agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a trifluoromethyl group at the 6-position, a chlorine atom at the 2-position, and a methyl ester at the 3-position, makes it a valuable precursor for the development of potent herbicides. This document will delve into the synthetic utility of this compound, propose detailed protocols for its conversion into herbicidally active molecules, and discuss the mechanistic basis for the biological activity of the resulting products.

Introduction: The Significance of Trifluoromethylpyridines in Agrochemicals

The incorporation of a trifluoromethyl (CF3) group into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity. In the realm of agrochemicals, trifluoromethylated pyridines have emerged as a critical structural motif in a variety of herbicides, insecticides, and fungicides. The pyridine ring itself is a versatile scaffold, and its combination with the unique properties of the trifluoromethyl group has led to the development of highly effective crop protection agents.

This compound is a specialized building block within this class of compounds. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, while the trifluoromethyl group at the 6-position profoundly influences the electronic properties of the pyridine ring, thereby modulating the biological activity of the final product. The methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups, offering further avenues for structural diversification.

Core Application: Precursor for Sulfonylurea Herbicides

While direct synthesis of a commercialized agrochemical from this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a precursor for sulfonylurea herbicides. This class of herbicides is known for its high efficacy at low application rates and its mode of action as acetolactate synthase (ALS) inhibitors.

The synthesis of the herbicide Flupyrsulfuron-methyl, for instance, utilizes a 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester intermediate.[1] This highlights the importance of the 6-(trifluoromethyl)nicotinate scaffold in this class of herbicides.

Proposed Synthetic Pathway to a Sulfonylurea Herbicide Analog

Based on established synthetic methodologies for sulfonylurea herbicides, we propose the following pathway for the conversion of this compound into a novel herbicide candidate.

Figure 1: Proposed synthetic pathway from this compound to a sulfonylurea herbicide analog.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Amino-6-(trifluoromethyl)nicotinate

This protocol describes the nucleophilic substitution of the chlorine atom with an amino group.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 1073129-57-3 | 239.58 | 10 g |

| Ammonia (7 N solution in Methanol) | 7664-41-7 | 17.03 | 100 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 100 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 20 g |

Procedure:

-

To a high-pressure reaction vessel, add this compound (10 g).

-

Add the methanolic ammonia solution (100 mL).

-

Seal the vessel and heat to 100°C for 24 hours with stirring.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

-

Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a Sulfonylurea Herbicide Analog

This protocol outlines the subsequent conversion to a sulfonylurea derivative.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |

| Methyl 2-Amino-6-(trifluoromethyl)nicotinate | N/A | 220.15 | 5 g |

| Chlorosulfonyl Isocyanate (CSI) | 1189-71-5 | 141.53 | 3.2 g |

| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 155.15 | 3.5 g |

| Triethylamine | 121-44-8 | 101.19 | 5 mL |

| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 100 mL |

Procedure:

-

Dissolve Methyl 2-Amino-6-(trifluoromethyl)nicotinate (5 g) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C and slowly add chlorosulfonyl isocyanate (3.2 g).

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (3.5 g) and triethylamine (5 mL) in anhydrous acetonitrile (50 mL).

-

Slowly add the solution from step 4 to the reaction mixture from step 3 at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

Mechanistic Insights and Biological Activity

The herbicidal activity of sulfonylureas stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, which accounts for the low toxicity of these herbicides to mammals.

Figure 2: Mechanism of action of sulfonylurea herbicides as inhibitors of Acetolactate Synthase (ALS).

The 6-(trifluoromethyl)nicotinate moiety in the proposed herbicide analog is expected to play a key role in its binding to the ALS enzyme, enhancing its inhibitory potency. The specific electronic and steric properties conferred by this group can lead to improved efficacy and a broader spectrum of weed control.

Alternative Application: Precursor for Aryloxyphenoxypropionate (APP) Herbicides

The 2-chloro-6-(trifluoromethyl)pyridine core structure is also a key component of several aryloxyphenoxypropionate (APP) herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis in grasses.[2] While the methyl ester at the 3-position is not typical for this class, it could potentially be converted to other functional groups or influence the overall properties of the molecule.

A plausible synthetic route would involve the nucleophilic substitution of the 2-chloro group with a substituted phenoxy moiety.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals, particularly herbicides. Its unique substitution pattern provides a strategic starting point for the development of potent sulfonylurea and potentially other classes of herbicides. The protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the field of crop protection, leveraging the unique chemical properties of this trifluoromethylpyridine derivative.

References

Application Notes & Protocols: Methyl 2-Chloro-6-(trifluoromethyl)nicotinate as a Versatile Building Block for Novel Compound Synthesis

Abstract

Methyl 2-chloro-6-(trifluoromethyl)nicotinate is a highly functionalized pyridine derivative that has emerged as a powerful building block in modern organic synthesis. Its unique electronic and steric properties, arising from the strategic placement of a chloro leaving group, an electron-withdrawing trifluoromethyl moiety, and a versatile methyl ester, render it an ideal substrate for a variety of transformations. This guide provides an in-depth exploration of its applications, focusing on key bond-forming reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Detailed, field-tested protocols are provided to enable researchers in medicinal chemistry and materials science to leverage this reagent for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

The pursuit of novel chemical entities with tailored biological or material properties is critically dependent on the availability of versatile and reactive starting materials. This compound (CAS 1073129-57-3) is a trifunctional building block that offers a robust platform for molecular elaboration.[1][2][3][4]

Its utility is rooted in three key structural features:

-

2-Chloro Substituent: This halogen serves as an excellent leaving group, strategically positioned for a range of substitution reactions. It is the primary reactive handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

-

6-(Trifluoromethyl) Group: The potent electron-withdrawing nature of the -CF₃ group significantly activates the pyridine ring. This electronic influence enhances the electrophilicity of the ring carbons, particularly the C2 and C4 positions, making the C-Cl bond highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts.

-

3-Methyl Nicotinate Moiety: The methyl ester provides a secondary site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, enabling further diversification and the introduction of new pharmacophores or functional groups.[5]

This combination of features allows for the selective and sequential introduction of diverse substituents, making it an invaluable precursor for generating libraries of novel compounds for drug discovery and advanced material development.

Physicochemical Properties & Safe Handling

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.

| Property | Value | Source(s) |

| CAS Number | 1073129-57-3 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1][2][3][6] |

| Molecular Weight | 239.58 g/mol | [1][3] |